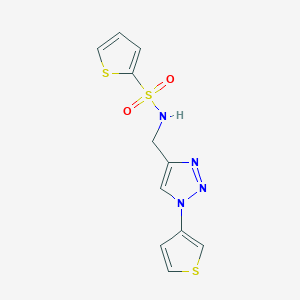![molecular formula C12H12N4O3 B2415795 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-16-5](/img/structure/B2415795.png)
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1206969-16-5 . Its molecular weight is 260.25 . The IUPAC name for this compound is 3-[(cyclobutylcarbonyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) . This code provides a standard way to encode the compound’s molecular structure. The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and its derivatives are involved in various synthetic processes to produce biologically active heterocyclic compounds. For example, Danagulyan et al. (2012) discussed the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with carboxylic acids, leading to the formation of 1,2,4-triazolo[4,3-c]pyrimidines through a cyclization process (Danagulyan, Sahakyan, & Panosyan, 2012). Similarly, Moulin et al. (2006) described a method to synthesize triazolopyridines starting from hydrazinopyridine and carboxylic acids (Moulin, Martinez, & Fehrentz, 2006).
Biological Applications
- The structural motif of this compound is significant in medicinal chemistry due to its potential biological activities. For instance, compounds like triazolopyridines have been studied for their anticancer and antimicrobial properties. Riyadh (2011) explored enaminones as building blocks for synthesizing pyrazoles and triazolopyridines with potential antitumor and antimicrobial activities (Riyadh, 2011).
Photodimerization and Structural Studies
- The photodimerization of triazolopyridines, including derivatives of this compound, has been a subject of interest. Potts et al. (1977) investigated the UV light-induced dimerization of methyl-substituted triazolopyridines (Potts, Brugel, & Dunlap, 1977). Moreover, El-Kurdi et al. (2021) focused on the synthesis and X-ray structural analysis of triazolopyridines, shedding light on their molecular structure (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Advanced Synthesis Techniques
- Modern synthetic techniques have been developed for the efficient production of triazolopyridine derivatives. For example, Vilapara et al. (2015) described a one-pot sequential strategy for generating triazolopyrimidines, which is a step and atom economical method (Vilapara, Butani, Gami, Khunt, & Naliapara, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMAVASVGAEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)
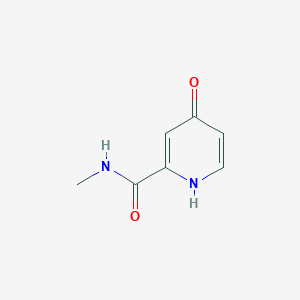
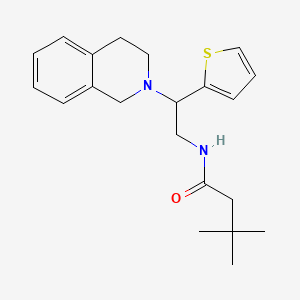
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)
![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)
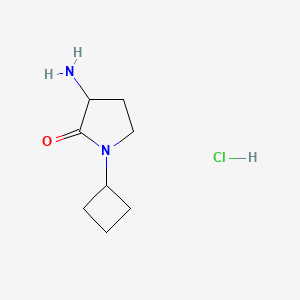


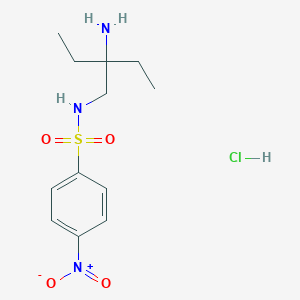
![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)
